molecular formula C21H39NO2 B15176235 Octadecyl cyanoacetate CAS No. 71888-58-9

Octadecyl cyanoacetate

Cat. No.: B15176235
CAS No.: 71888-58-9
M. Wt: 337.5 g/mol
InChI Key: NNBNVJGHIBGDAW-UHFFFAOYSA-N
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Description

Octadecyl cyanoacetate is an organic compound that belongs to the class of cyanoacetates. It is characterized by the presence of an octadecyl group attached to the cyanoacetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecyl cyanoacetate typically involves the reaction of octadecyl alcohol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with octadecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Octadecyl cyanoacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and octadecyl alcohol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: The active methylene group in cyanoacetates can undergo condensation reactions with aldehydes or ketones to form β-keto esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.

Major Products Formed

    Hydrolysis: Cyanoacetic acid and octadecyl alcohol.

    Substitution: Various substituted cyanoacetates.

    Condensation: β-keto esters.

Scientific Research Applications

Octadecyl cyanoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the preparation of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of octadecyl cyanoacetate is largely dependent on its chemical structure. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester moiety can undergo hydrolysis, releasing cyanoacetic acid, which can participate in various biochemical pathways. The octadecyl group imparts hydrophobic properties, making the compound useful in applications requiring amphiphilic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyanoacetate
  • Ethyl cyanoacetate
  • Butyl cyanoacetate

Comparison

Octadecyl cyanoacetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties compared to shorter-chain cyanoacetates like methyl, ethyl, and butyl cyanoacetate. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.

Properties

CAS No.

71888-58-9

Molecular Formula

C21H39NO2

Molecular Weight

337.5 g/mol

IUPAC Name

octadecyl 2-cyanoacetate

InChI

InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21(23)18-19-22/h2-18,20H2,1H3

InChI Key

NNBNVJGHIBGDAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC#N

Origin of Product

United States

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